![molecular formula C8H6ClNO2 B1593968 5-Chloro-3-Methylbenzo[d]oxazol-2(3H)-one CAS No. 5790-90-9](/img/structure/B1593968.png)

5-Chloro-3-Methylbenzo[d]oxazol-2(3H)-one

Overview

Description

“2-Benzoxazolinone, 5-chloro-3-methyl-” is a chemical compound that has been studied for its antibacterial and antifungal properties . It contains an azole ring structure, which is common in many antibacterial and antifungal agents . This compound naturally occurs in plants and plays a role as a defense compound against bacteria, fungi, and insects .

Synthesis Analysis

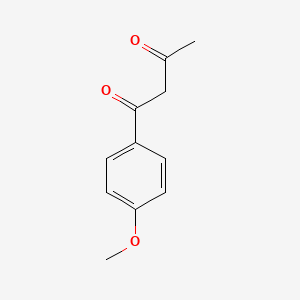

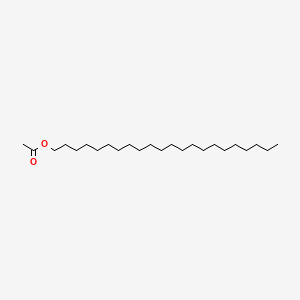

The synthesis of “2-Benzoxazolinone, 5-chloro-3-methyl-” involves various substituents. These include p-aminobenzoic acids and sulphanilamide derivatives, which are reported as potent antimicrobial agents . The attachment with the azole ring at the 5-Chloro position might increase its antibacterial and antifungal activity .Molecular Structure Analysis

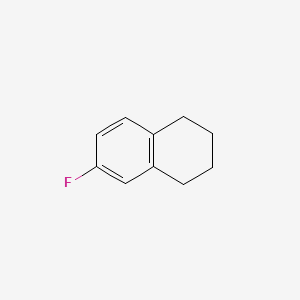

The molecular formula of “2-Benzoxazolinone, 5-chloro-3-methyl-” is C8H6ClNO2 . It contains a total of 19 bonds; 13 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 (thio-) carbamate (aromatic) .Chemical Reactions Analysis

Benzoxazinoid (Bx) metabolites, such as “2-Benzoxazolinone, 5-chloro-3-methyl-”, produced by wheat and other members of the Poaceae have activity against Fusarium sp. that cause cereal diseases .Scientific Research Applications

Antimicrobial Activity and Plant Defense

Benzoxazinoids, including benzoxazinones and benzoxazolinones, are specialized metabolites produced by certain plants and have been noted for their role in allelopathy and defense against microbial threats. These compounds, due to their structural diversity, exhibit varied biological activities. The antimicrobial potential of these compounds has been particularly highlighted, with synthetic derivatives showing potent activity against pathogenic fungi and bacteria. This suggests the backbone of 1,4-benzoxazin-3-one, a closely related structure, as a promising scaffold for designing new antimicrobial agents (de Bruijn, Gruppen, & Vincken, 2018).

Preservatives in Products

Compounds containing isothiazolinones, including 2-methyl-4-isothiazolin-3-one and its 5-chloro analogue, have been identified as effective preservatives used in cosmetics, toiletries, and various industrial applications due to their broad spectrum of activity against fungi and bacteria. However, the allergic contact potential of these compounds has been a concern, necessitating a careful assessment of their use concentrations to mitigate risks associated with sensitization and allergic contact dermatitis (de Groot & Weyland, 1988).

Environmental Remediation

Research has also focused on the role of redox mediators in enhancing the efficiency of oxidoreductive enzymes in the degradation of recalcitrant organic pollutants. Certain compounds, possibly including derivatives of 2-Benzoxazolinone, 5-chloro-3-methyl-, have been explored for their potential to serve as redox mediators. These mediators significantly increase the range and efficiency of substrate degradation by enzymes, presenting a promising approach for the treatment of industrial effluents and wastewater (Husain & Husain, 2007).

Safety and Hazards

“2-Benzoxazolinone, 5-chloro-3-methyl-” should be handled with care. It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation . It is also advised to keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

It is a derivative of benzoxazolinone, which is known for its diverse biological activities.

Mode of Action

It’s worth noting that chlorzoxazone, a similar compound, is known to act primarily at the level of the spinal cord and subcortical areas of the brain where it inhibits multisynaptic reflex arcs involved in producing and maintaining skeletal muscle spasm .

Biochemical Pathways

A related compound, 1-[2-((5-methyl/chloro)-2-benzoxazolinone-3-yl)acetyl]-3,5-diaryl-4,5-dihydro-1h-pyrazole derivatives, has been found to inhibit human monoamine oxidase (mao) selectively .

Pharmacokinetics

Chlorzoxazone, a similar compound, is known to be rapidly metabolized and excreted in the urine, primarily in a conjugated form as the glucuronide .

Result of Action

Chlorzoxazone, a similar compound, is known to reduce skeletal muscle spasm with relief of pain and increased mobility of the involved muscles .

Action Environment

It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Benzoxazolinone, 5-chloro-3-methyl- are not fully understood. It has been found to have antibacterial properties against different bacterial microorganisms

Cellular Effects

The cellular effects of 2-Benzoxazolinone, 5-chloro-3-methyl- are also not fully known. It has been found to have wide antibacterial activity against Escherichia coli, Bacillus subtilis, Staphylococcus aureus, and Salmonella Enteritidis

Molecular Mechanism

The molecular mechanism of action of 2-Benzoxazolinone, 5-chloro-3-methyl- is not fully understood. It is known to inhibit human monoamine oxidase (MAO) selectively

Temporal Effects in Laboratory Settings

The temporal effects of 2-Benzoxazolinone, 5-chloro-3-methyl- in laboratory settings are not fully known. It is known to have wide antibacterial activity against various bacterial strains

Dosage Effects in Animal Models

The dosage effects of 2-Benzoxazolinone, 5-chloro-3-methyl- in animal models are not fully known. It is known to have selective human MAO inhibitory activities

Metabolic Pathways

The metabolic pathways that 2-Benzoxazolinone, 5-chloro-3-methyl- is involved in are not fully known. It is known to inhibit human MAO selectively

Properties

IUPAC Name |

5-chloro-3-methyl-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2/c1-10-6-4-5(9)2-3-7(6)12-8(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VORWOQGVKPXSCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)Cl)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00206621 | |

| Record name | 2-Benzoxazolinone, 5-chloro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5790-90-9 | |

| Record name | 2-Benzoxazolinone, 5-chloro-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005790909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-3-methyl-2-benzoxazolinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24960 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzoxazolinone, 5-chloro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Chloromethyl)benzo[b]thiophene](/img/structure/B1593900.png)

![2-[5-acetamido-N-(2-acetyloxyethyl)-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-methoxyanilino]ethyl acetate](/img/structure/B1593904.png)